4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide
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Overview
Description
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized by reacting anthranilic acid with phenyl isothiocyanate . The resulting intermediate is then further reacted with various reagents to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols .
Scientific Research Applications
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Phenethylaminoquinazolines: Known for their anti-inflammatory properties.
2,3,6-Trisubstituted quinazolines: Studied for their anticancer activities.
Benzothiazolylquinazolinones: Known for their analgesic properties.
Uniqueness
What sets 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[2-(PHENYLSULFANYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H27N3O2S |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-(2-phenylsulfanylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H27N3O2S/c28-23(25-14-15-30-20-6-2-1-3-7-20)19-12-10-18(11-13-19)16-27-17-26-22-9-5-4-8-21(22)24(27)29/h1-9,17-19H,10-16H2,(H,25,28) |
InChI Key |
BGNFGGGRWJFCEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCSC4=CC=CC=C4 |
Origin of Product |
United States |
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